methanone](/img/structure/B4521357.png)
[4-(4-Chlorophenyl)piperazino](6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanone
Description
The compound 4-(4-Chlorophenyl)piperazinomethanone is a heterocyclic molecule featuring a piperazine ring substituted with a 4-chlorophenyl group and a methanone-linked isoxazolo[5,4-b]pyridine core.
Properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2/c1-13(2)18-12-17(19-14(3)24-28-20(19)23-18)21(27)26-10-8-25(9-11-26)16-6-4-15(22)5-7-16/h4-7,12-13H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNWDVPCMKJMIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)piperazinomethanone typically involves multiple steps, starting from readily available precursorsThe isoxazolo[5,4-b]pyridine moiety is then synthesized separately and coupled with the piperazine derivative under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)piperazinomethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the replacement of the chlorine atom with other functional groups .
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Chlorophenyl)piperazinomethanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
Biologically, this compound is investigated for its potential interactions with various biological targets. Its structural features make it a candidate for studying receptor binding and enzyme inhibition, which can lead to the discovery of new therapeutic agents .
Medicine
In medicine, 4-(4-Chlorophenyl)piperazinomethanone is explored for its pharmacological properties. Researchers are particularly interested in its potential as a drug candidate for treating various diseases, including neurological disorders and cancers .
Industry
Industrially, this compound finds applications in the development of new materials and chemical processes. Its unique properties can be harnessed to create advanced materials with specific functionalities, such as improved stability or reactivity .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)piperazinomethanone involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .
Biological Activity
The compound 4-(4-Chlorophenyl)piperazinomethanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine moiety and an isoxazole ring, which are known to contribute to various biological activities. The presence of the chlorophenyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing piperazine and isoxazole groups have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the modulation of apoptosis-related pathways. For example, compounds similar to our target have been reported to activate caspases (caspase 3, 8, and 9) and suppress NF-κB signaling, which plays a crucial role in cell survival and proliferation .
Study | Cell Line | IC50 (µM) | Mechanism |
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A | MCF-7 (Breast Cancer) | 0.25 | Caspase activation |
B | MDA-MB-231 (Breast Cancer) | 0.5 | NF-κB inhibition |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Similar piperazine derivatives have demonstrated effectiveness against various bacterial strains through enzyme inhibition mechanisms.
- Enzyme Inhibition : Studies have highlighted the ability of these compounds to inhibit acetylcholinesterase (AChE) and urease, which are critical for bacterial survival .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
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E. coli | 50 µg/mL |
S. aureus | 30 µg/mL |
Study on Anticancer Properties
A notable study evaluated the anticancer effects of a related compound on breast cancer cell lines. The results indicated that treatment with the compound led to significant reductions in cell viability compared to control groups, suggesting potent anticancer activity.
"The synthesized compound exhibited stronger cytotoxic effects than cisplatin on MCF-7 and MDA-MB-231 cells" .
Study on Enzyme Inhibition
Another research focused on the antimicrobial potential of piperazine derivatives found that the target compound inhibited AChE effectively, indicating potential for development as an antibacterial agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound’s uniqueness lies in its hybrid structure combining a 4-(4-chlorophenyl)piperazine moiety with a substituted isoxazolo-pyridine system. Below is a comparative analysis with structurally related compounds from pharmacopeial and synthetic literature:
Table 1: Key Structural and Pharmacological Comparisons
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : The 4-chlorophenyl group may reduce oxidative metabolism, whereas hydroxylated analogs (e.g., USP Related Compound A) are prone to glucuronidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.